molecular formula C13H10FNO4 B6389742 5-(4-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid CAS No. 1261903-56-3

5-(4-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid

Cat. No.: B6389742
CAS No.: 1261903-56-3
M. Wt: 263.22 g/mol
InChI Key: VBTDWUWFZPCYJO-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinic acid core substituted with a 4-fluoro-3-methoxyphenyl group and a hydroxyl group at the 6-position, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common approach is the Suzuki coupling reaction, which involves the reaction of 4-fluoro-3-methoxyphenylboronic acid with a suitable nicotinic acid derivative under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a nitro group would produce an amine.

Scientific Research Applications

5-(4-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid is unique due to its combination of a nicotinic acid core with a 4-fluoro-3-methoxyphenyl group and a hydroxyl group at the 6-position. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

5-(4-fluoro-3-methoxyphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4/c1-19-11-5-7(2-3-10(11)14)9-4-8(13(17)18)6-15-12(9)16/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTDWUWFZPCYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CNC2=O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687574
Record name 5-(4-Fluoro-3-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-56-3
Record name 5-(4-Fluoro-3-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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